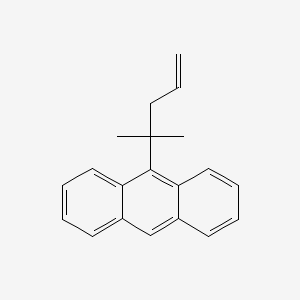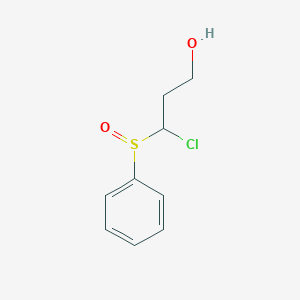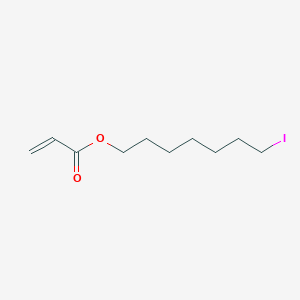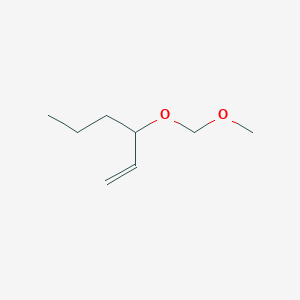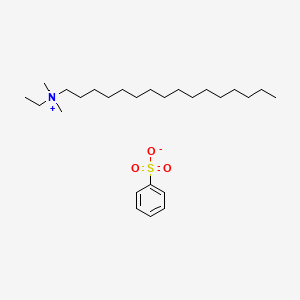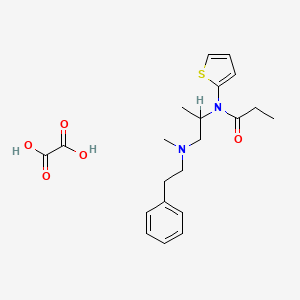
N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a thienyl group, a phenethylamino group, and an oxalate salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Phenethylamino Intermediate: This step involves the reaction of phenethylamine with methylating agents under controlled conditions.
Introduction of the Thienyl Group: The thienyl group can be introduced through a substitution reaction, where a suitable thienyl precursor reacts with the intermediate.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the intermediate and a propionyl chloride derivative.
Oxalate Salt Formation: The compound is then converted to its oxalate salt form by reacting with oxalic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-furyl)propionamide oxalate: Similar structure with a furan ring instead of a thienyl ring.
N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-pyridyl)propionamide oxalate: Contains a pyridine ring instead of a thienyl ring.
Uniqueness
N-(1-Methyl-2-(N-methylphenethylamino)ethyl)-N-(2-thienyl)propionamide oxalate is unique due to the presence of the thienyl group, which may impart specific chemical and biological properties that are distinct from its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Propriétés
Numéro CAS |
100409-59-4 |
|---|---|
Formule moléculaire |
C21H28N2O5S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
N-[1-[methyl(2-phenylethyl)amino]propan-2-yl]-N-thiophen-2-ylpropanamide;oxalic acid |
InChI |
InChI=1S/C19H26N2OS.C2H2O4/c1-4-18(22)21(19-11-8-14-23-19)16(2)15-20(3)13-12-17-9-6-5-7-10-17;3-1(4)2(5)6/h5-11,14,16H,4,12-13,15H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
AOPVYUNYEXACTI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(C1=CC=CS1)C(C)CN(C)CCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)
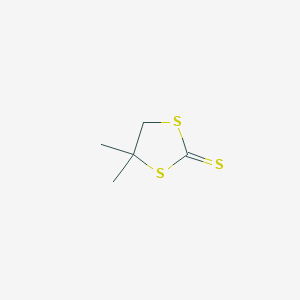
![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
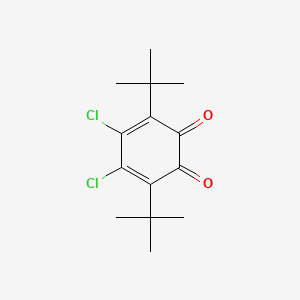
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)
